4-Cyclohexylpiperazin-1-amine
Overview
Description
4-Cyclohexylpiperazin-1-amine is a chemical compound with the molecular formula C10H21N3 and a molecular weight of 183.29 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in scientific research due to its unique properties, making it valuable for drug discovery, materials synthesis, and biological studies.
Mechanism of Action
Target of Action
It is structurally similar to piperazine, which is known to act on the gaba receptor .
Mode of Action
Piperazine, a structurally related compound, is known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Result of Action
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 4-Cyclohexylpiperazin-1-amine are not fully documented in the literature. It is known that piperazine derivatives, which include this compound, have important pharmacological properties . The nature of these interactions with enzymes, proteins, and other biomolecules would depend on the specific structure of the derivative and the biochemical context.
Cellular Effects
The cellular effects of this compound are not fully known. Research on similar compounds suggests that they can have significant effects on cells . For instance, some piperazine derivatives have been found to accumulate in cells and have antibacterial activity
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Piperazine derivatives are known to interact with various biomolecules . They can form oximes in an essentially irreversible process when they react with nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylpiperazin-1-amine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylpiperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
4-Cyclohexylpiperazin-1-amine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Cyclohexylpiperazin-1-amine include:
Piperazine: The parent compound with a simpler structure.
4-Methylpiperazine: A derivative with a methyl group attached to the piperazine ring.
1-Benzylpiperazine: A derivative with a benzyl group attached to the piperazine ring.
Uniqueness
This compound is unique due to the presence of a cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-cyclohexylpiperazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h10H,1-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAFGNZLJAZPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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